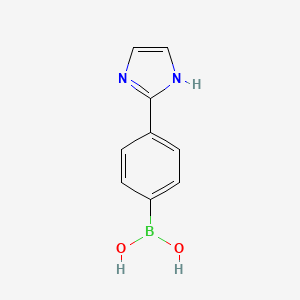

(4-(1H-Imidazol-2-yl)phenyl)boronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(4-(1H-Imidazol-2-yl)phenyl)boronic acid, also known as PIBA, is an important compound in the field of organic chemistry. It is a boronic acid derivative that has been extensively studied for its potential applications in various fields, including pharmaceuticals, materials science, and catalysis.

Wissenschaftliche Forschungsanwendungen

Organic Optoelectronics

In the realm of organic optoelectronics, boronic acid derivatives, particularly those based on the BODIPY platform, have been identified as promising materials. The structural design and synthesis of BODIPY-based organic semiconductors have shown potential for application in OLED devices, highlighting their role as 'metal-free' infrared emitters and demonstrating their versatility across various optoelectronic applications (Squeo & Pasini, 2020).

Heterocyclic Compound Synthesis

Boronic acids have proven valuable in the synthesis of heterocyclic compounds, serving as building blocks for creating a wide array of structures including pyrazolo-imidazoles and spiropyrans. Their unique reactivity facilitates the generation of versatile cynomethylene dyes, indicating their importance in the chemistry of heterocyclic compounds and dyes (Gomaa & Ali, 2020).

Kinase Inhibition

Boronic acid derivatives have been utilized in designing selective inhibitors for p38 mitogen-activated protein (MAP) kinase, implicated in inflammatory cytokine release. The development of tri- and tetra-substituted imidazole scaffolds highlights their significance in medicinal chemistry for producing kinase inhibitors (Scior et al., 2011).

Proteasome Inhibition

The proteasome inhibitor bortezomib, a boronic acid, exemplifies the application of boronic acids in therapeutic agents targeting cell cycle control and signal transduction pathways. Its design for antitumor effects by selectively inhibiting the 20S proteasome underscores the therapeutic potential of boronic acid drugs (Tobinai, 2007).

Boron Removal Technologies

In seawater desalination applications, the removal of boron by reverse osmosis membranes addresses the challenges posed by boron in drinking water. This review of boron removal technologies emphasizes the role of boronic acid derivatives in enhancing the efficiency of desalination processes, highlighting the need for further optimization and fundamental research (Tu, Nghiem, & Chivas, 2010).

Wirkmechanismus

Target of Action

Imidazole derivatives are known to interact with a broad range of biological targets . They have been reported to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, leading to a wide range of biological effects .

Biochemical Pathways

Imidazole derivatives are known to interact with various biochemical pathways, leading to a wide range of downstream effects .

Pharmacokinetics

Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .

Result of Action

Imidazole derivatives are known to have a wide range of biological activities, suggesting that they can have diverse molecular and cellular effects .

Action Environment

Factors such as ph and temperature can potentially influence the action of imidazole derivatives .

Eigenschaften

IUPAC Name |

[4-(1H-imidazol-2-yl)phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BN2O2/c13-10(14)8-3-1-7(2-4-8)9-11-5-6-12-9/h1-6,13-14H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQGOGLFEPGIFKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C2=NC=CN2)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80735328 |

Source

|

| Record name | [4-(1H-Imidazol-2-yl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80735328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1040848-01-8 |

Source

|

| Record name | [4-(1H-Imidazol-2-yl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80735328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Bromo-6-phenyldibenzo[b,d]furan](/img/structure/B6590277.png)

![4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2(1H)-one hydrochloride](/img/structure/B6590331.png)

![Ethyl 3-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B6590345.png)